Benzo[d]isoxazole-3,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJNQVLLZAEQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization of Benzo D Isoxazole 3,5 Diamine
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for probing the molecular structure, connectivity, and electronic environment of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) collectively provide a complete picture of the molecule's constitution.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Benzo[d]isoxazole-3,5-diamine is expected to show distinct signals corresponding to the aromatic protons and the protons of the two amine groups. The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the fused isoxazole (B147169) ring and the diamine substituents. The protons of the two amine groups (-NH₂) would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. Predicted values are based on the analysis of similar amino-substituted aromatic heterocyclic systems.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.0 - 7.3 | Doublet (d) |
| H-6 | ~6.8 - 7.1 | Doublet of doublets (dd) |
| H-7 | ~7.2 - 7.5 | Doublet (d) |
| 3-NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound contains seven carbon atoms in its core structure, all of which are expected to be inequivalent and thus produce seven distinct signals. The chemical shifts would differentiate the carbons of the benzene ring from those of the isoxazole moiety. Carbons bonded to nitrogen and oxygen atoms typically resonate at lower fields (higher ppm values). Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to distinguish between quaternary carbons (C), methine carbons (CH), and methylene (B1212753) carbons (CH₂).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. Predicted values are based on spectral data from related benzisoxazole and benzoxazole (B165842) structures. arabjchem.orgrsc.org
| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type (DEPT) |
|---|---|---|
| C-3 | ~155 - 165 | C |
| C-3a | ~110 - 120 | C |
| C-4 | ~115 - 125 | CH |
| C-5 | ~140 - 150 | C |
| C-6 | ~105 - 115 | CH |
| C-7 | ~120 - 130 | CH |
¹⁵N NMR Spectroscopy
While less common, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms. For this compound, three nitrogen signals would be expected: one for the isoxazole ring nitrogen (N-2) and two for the amine nitrogens at the C-3 and C-5 positions. The chemical shifts would reflect the different hybridization and chemical environments of these nuclei, helping to distinguish, for example, the sp²-hybridized ring nitrogen from the sp³-hybridized exocyclic amine nitrogens. unibo.itiastate.edu
2D-NMR Methodologies
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity. emerypharma.comcreative-biostructure.comipb.pt
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, it would show cross-peaks between adjacent aromatic protons (e.g., H-6 with H-7 and H-4), confirming their positions on the benzene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals for H-4, H-6, and H-7 to their corresponding carbon atoms C-4, C-6, and C-7.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by characteristic absorption bands from its amine and fused aromatic ring systems. For example, the related compound 2-aminobenzo[d]oxazole shows a distinct imine stretching band at 1606 cm⁻¹. researchgate.net The key expected vibrations for the target compound are outlined in the table below.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, Doublet |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N Stretch (Isoxazole) | 1610 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong, Multiple bands |
| N-H Bend (Amine) | 1550 - 1640 | Medium |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar, symmetric bonds. For this compound, strong Raman signals would be expected for the aromatic C=C stretching vibrations and the symmetric vibrations of the isoxazole ring. Studies on similar heterocyclic structures, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, have utilized Raman spectroscopy to confirm vibrational assignments made with FT-IR. nih.govmdpi.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the benzo[d]isoxazole core is expected to give rise to characteristic π → π* transitions. The presence of the two amino groups, which act as powerful auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent compound. Related amino-substituted benzoxazoles and isoxazoles show absorption maxima in the UVA range, typically between 330 and 380 nm. scielo.brresearchgate.netrsc.org These transitions are indicative of the extended π-electron system.
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₇H₇N₃O. The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Calculated Exact Mass: 149.05891 g/mol
Expected HRMS Result ([M+H]⁺): 150.06619
In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum can provide further structural information, such as the loss of amine groups (NH₂) or cleavage of the isoxazole ring. mdpi.commedscape.com
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic methods provide robust evidence for molecular structure in solution or gas phase, single-crystal X-ray diffraction provides the definitive, unambiguous structure in the solid state. This technique would precisely determine all bond lengths, bond angles, and torsional angles of this compound.
Furthermore, X-ray crystallography would reveal the three-dimensional packing of the molecules in the crystal lattice. Of particular interest would be the intermolecular interactions, especially the hydrogen bonding networks formed between the amine groups (as hydrogen bond donors) and the nitrogen and oxygen atoms of the isoxazole ring (as hydrogen bond acceptors) of neighboring molecules. Such interactions are critical in determining the physical properties of the solid material. Crystal structure analyses of related amino-substituted heterocyclic compounds have demonstrated the formation of extensive hydrogen-bonded dimers and sheets. mdpi.commdpi.com
Table 4: Expected Data from a Hypothetical X-ray Crystallographic Analysis.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances for C-C, C-N, N-O, C-O, C-H, N-H bonds |
| Bond Angles | Precise angles for all bonded atoms |
Advanced Spectroscopic Data Interpretation and Correlation with Molecular Structure
The structural elucidation of this compound is achieved not by a single technique, but by the careful correlation of data from all the aforementioned methods. The process is a logical puzzle where each piece of spectroscopic data validates the others.
The process begins with HRMS, which confirms the elemental formula (C₇H₇N₃O). FT-IR and Raman spectra then identify the key functional groups present: amines (-NH₂) and a substituted aromatic heterocyclic system. UV-Vis spectroscopy confirms the presence of an extended conjugated system.
The core of the structural determination lies in the detailed analysis of NMR spectra. The ¹H and ¹³C NMR spectra provide the number and type of hydrogen and carbon atoms. The crucial step is the use of 2D NMR. COSY connects neighboring protons, outlining the substitution pattern on the benzene ring. HSQC links each proton to its carbon, and HMBC maps the entire carbon skeleton and confirms the placement of the amino groups at positions 3 and 5 by showing long-range correlations from the -NH₂ protons to the carbons of both the benzene and isoxazole rings.
Finally, if a suitable crystal can be grown, X-ray crystallography provides the ultimate confirmation of the structure deduced from the spectroscopic data. It offers a precise 3D model of the molecule, validating the connectivity and stereochemistry and providing insight into its solid-state packing and intermolecular forces. This comprehensive, multi-technique approach ensures a confident and complete structural characterization of this compound.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminobenzo[d]oxazole |
Computational Chemistry and Theoretical Investigations of Benzo D Isoxazole 3,5 Diamine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of computational cost and accuracy, making it suitable for a wide range of molecular systems. jmaterenvironsci.com For benzoisoxazole derivatives, DFT calculations are commonly performed using hybrid functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-311+G(d,p) to provide a reliable description of their electronic and structural properties. researchgate.net
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This process involves calculating forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, can be predicted. For related heterocyclic compounds, these theoretical calculations have shown excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netmdpi.com
Conformational analysis, another critical investigation, involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com For a molecule like Benzo[d]isoxazole-3,5-diamine, this would involve rotating the amine groups to identify the most stable conformations. By calculating the energy of various conformers, researchers can understand the molecule's flexibility and the most likely shapes it will adopt. mdpi.com
The following table presents representative optimized geometric parameters for a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, calculated using DFT and Ab Initio (HF) methods, illustrating the type of data generated in such studies.
| Parameter | Bond/Angle | B3LYP/6-311G(d,p) | HF/6-311G(d,p) |
|---|---|---|---|
| Bond Length (Å) | C1-S1 | 1.773 | 1.758 |
| Bond Length (Å) | S1-C2 | 1.761 | 1.751 |
| Bond Length (Å) | C2-N1 | 1.316 | 1.300 |
| Bond Length (Å) | N1-C7 | 1.398 | 1.385 |
| Bond Angle (°) | C1-S1-C2 | 89.1 | 89.2 |
| Bond Angle (°) | S1-C2-N1 | 115.3 | 115.5 |
| Bond Angle (°) | C2-N1-C7 | 111.0 | 111.1 |
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com
DFT calculations provide the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. irjweb.comnih.gov For various isoxazole (B147169) and benzoxazole (B165842) derivatives, this energy gap has been computationally investigated to understand their bioactivity. eco-vector.comresearchgate.net
The table below shows calculated electronic properties for a series of benzothiazole (B30560) derivatives, which are structurally related to benzoisoxazoles, illustrating the typical data obtained from FMO analysis.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole Derivative 1 | -6.42 | -1.72 | 4.70 |
| Benzothiazole Derivative 2 | -6.53 | -1.81 | 4.72 |
| Benzothiazole Derivative 3 | -6.88 | -2.15 | 4.73 |
| Benzothiazole Derivative 4 | -7.06 | -2.60 | 4.46 |
| Benzothiazole Derivative 5 | -6.81 | -2.20 | 4.61 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov These calculations are performed on the optimized geometry to ensure the structure is at a true energy minimum (indicated by the absence of imaginary frequencies). mdpi.com
The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This systematic overestimation is often corrected by applying a scaling factor to the computed values, which brings them into closer agreement with experimental data. nih.gov For benzoisoxazole and related derivatives, scaled DFT-calculated frequencies have been shown to correspond well with experimental IR and Raman spectra, aiding in the assignment of specific vibrational modes to observed spectral bands. researchgate.net
Below is a sample comparison of experimental and scaled calculated vibrational frequencies for a related compound, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, demonstrating the utility of this method.
| Vibrational Mode Assignment | Experimental FT-IR (cm-1) | Calculated B3LYP (scaled, cm-1) |
|---|---|---|
| N-H stretch | 3425 | 3432 |
| C-H stretch (aromatic) | 3070 | 3068 |
| C=N stretch | 1630 | 1631 |
| C=C stretch (aromatic) | 1599 | 1600 |
| C-H in-plane bend | 1289 | 1290 |
Ab Initio and Other Quantum Chemical Calculation Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. researchgate.net The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While often less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a valuable baseline and is sometimes used in conjunction with DFT for comparative studies of heterocyclic systems. mdpi.comresearchgate.net More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy. rsc.org
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These fundamental properties are key indicators of a molecule's ability to participate in redox reactions and charge-transfer processes.
Both DFT and ab initio methods can be used to calculate these values. semanticscholar.org A common approach is to compute the total energies of the neutral molecule (EN), the cation (EN-1), and the anion (EN+1). The IP and EA can then be estimated as:
IP ≈ EN-1 - EN
EA ≈ EN - EN+1
These calculations provide direct insight into the molecule's electronic stability and its propensity to be oxidized or reduced. researchgate.net
The following table provides calculated ionization potential and electron affinity values for a series of donor-acceptor compounds containing a benzothiadiazole unit, which is electronically similar to benzoisoxazole.
| Compound | Calculated IP (eV) | Calculated EA (eV) |
|---|---|---|
| DAD Compound 1 | 5.52 | -1.39 |
| DAD Compound 2 | 5.43 | -1.30 |
| DAD Compound 3 | 5.56 | -1.42 |
| DAD Compound 4 | 5.54 | -1.42 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. nih.gov It is calculated from the total electron density and illustrates the electrostatic potential on the surface of the molecule. The MEP map is color-coded to show different potential regions:
Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack. nih.gov
Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack. nih.gov
Green: Regions of neutral or near-zero potential.
For molecules with heteroatoms like oxygen and nitrogen, such as this compound, the MEP map would highlight the negative potential around these electronegative atoms and the positive potential around the amine hydrogens. researchgate.netresearchgate.net This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. rsc.org
Aromaticity and Electronic Delocalization Assessment
The electronic structure and degree of electron delocalization are fundamental to the stability and reactivity of the this compound framework. The benzo[d]isoxazole system consists of a benzene (B151609) ring fused to an isoxazole ring, creating a bicyclic heteroaromatic structure. Theoretical calculations are employed to quantify the aromaticity of both the individual rings and the molecule as a whole.
Computational studies on related benzofused heterocyclic systems, such as benzo[1,2-d:4,5-d′]bis( researchgate.netnih.goveco-vector.comthiadiazole), have utilized methods like Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) to assess electronic structure and delocalization. mdpi.com These analyses reveal the degree of electron delocalization within the six-membered benzene ring versus the five-membered heterocyclic ring. mdpi.com For instance, in some related systems, the delocalization is stronger in the five-membered rings, while in others, the benzene ring exhibits a more pronounced diamagnetic current, indicating significant local aromaticity. mdpi.com
The aromatic character of the benzo[d]isoxazole nucleus is a product of its conjugated π-electron system. The benzodithiazolium cation, an analogous heteroaromatic system, is recognized as a planar, 10-π aromatic system, which contributes to its stability. mdpi.com For this compound, the presence of two electron-donating amino groups (-NH₂) at positions 3 and 5 is expected to significantly influence the electron density distribution and delocalization across the entire bicyclic structure. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can be used to study these electronic interactions and predict reactive sites. researchgate.net
Table 1: Theoretical Methods for Aromaticity Assessment
| Method | Description | Application to Benzo[d]isoxazole Systems |
|---|---|---|
| NICS (Nucleus-Independent Chemical Shift) | Measures magnetic shielding at a ring's center to quantify aromaticity (negative values indicate aromaticity). | Can be used to determine the local aromaticity of the benzene and isoxazole rings. |
| HOMA (Harmonic Oscillator Model of Aromaticity) | Calculates aromaticity based on the deviation of bond lengths from an ideal aromatic system. | Useful for quantifying the aromatic character of the fused ring system. |
| EDDB (Electron Density of Delocalized Bonds) | Analyzes electron density to map and quantify delocalization pathways. mdpi.com | Provides insight into the specific paths of π-electron delocalization. mdpi.com |
| GIMIC (Gauge-Including Magnetically Induced Currents) | Calculates the induced magnetic currents in a molecule to visualize electron delocalization. mdpi.com | Helps to distinguish between local and global aromaticity within the molecule. mdpi.com |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can explore the conformational space, revealing the most stable arrangements of the molecule and the flexibility of its substituent groups.
In the context of drug design, MD simulations are frequently used to understand the interactions between a ligand and its receptor. eco-vector.comnih.gov Studies on various benzothiazole, benzoxazole, and isoxazole derivatives have employed MD simulations to investigate the stability of ligand-protein complexes. eco-vector.commdpi.comnih.gov For example, simulations of benzothiazole derivatives have been run for up to 200 nanoseconds to confirm their ability to interact stably within a protein's binding site. nih.gov Similarly, MD simulations of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives reflected stable interactions with their target receptor. eco-vector.comnih.gov
These studies highlight key interaction modes, such as hydrophobic interactions and the formation of hydrogen bonds and salt bridges, which are crucial for molecular recognition and binding affinity. mdpi.com While these examples focus on intermolecular interactions, the underlying principles are directly applicable to exploring the intramolecular dynamics and conformational preferences of this compound in various environments, such as in different solvents, which can influence its properties and reactivity. researchgate.net
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and modification of the benzo[d]isoxazole core. By calculating the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers associated with different reaction pathways.
A primary method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.net Theoretical studies on this type of reaction, for instance between nitrile oxides and dipolarophiles, help in understanding the regioselectivity and stereoselectivity of the ring formation. mdpi.com Computational models can predict the structure of the transition state and explain how electronic and steric factors of the reactants influence the reaction outcome. For example, the synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of aldoximes with alkynes, a process that can be modeled computationally to understand its mechanism. nih.gov
Furthermore, theoretical studies can illuminate the mechanisms of other reactions involving benzo[d]isoxazole derivatives. For instance, the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide involves steps like amide condensation. nih.gov The mechanism for such reactions can be computationally modeled to optimize reaction conditions. Similarly, theoretical investigations into nucleophilic aromatic substitution reactions on related heterocyclic systems help in predicting the reactivity and selectivity of such transformations. mdpi.com
Studies on Tautomerism and Isomerism of this compound and its Derivatives
Tautomerism is a critical consideration for heterocyclic compounds like this compound, as different tautomers can exhibit distinct chemical and biological properties. The presence of amino groups and the isoxazole ring allows for several potential tautomeric forms. Computational methods, particularly Density Functional Theory (DFT), are extensively used to determine the relative stabilities of these tautomers. researchgate.netnih.gov
Studies on related isoxazolone and benzo[d]isoxazole systems have shown that the relative energies of tautomers are influenced by factors such as the nature of substituents and the polarity of the solvent. researchgate.netnih.gov For isoxazolone derivatives, three main tautomers are often considered: the C-H, N-H, and O-H forms. nih.gov DFT calculations have demonstrated that the C-H tautomer is often the most stable form in the gas phase and under various solvent conditions. nih.gov
The energy differences between tautomers can be small, and polar solvents can decrease these differences, potentially allowing for the co-existence of multiple forms in solution. nih.gov For example, calculations on edaravone, a pyrazolone (B3327878) compound analogous to isoxazolones, showed that the energy differences between the N-H and O-H tautomers decreased in polar solvents like ethanol (B145695) and water. nih.gov These computational investigations provide crucial insights into the likely dominant forms of this compound under different conditions.
Table 2: Calculated Relative Energy Differences for Isoxazolone Tautomers in Different Media Data adapted from studies on related isoxazolone systems. nih.gov
| Tautomer Form | Medium | Relative Energy (kcal/mol) |
|---|---|---|
| N-H Tautomer | Chloroform | 3.44 |
| O-H Tautomer | Chloroform | 6.68 |
| N-H Tautomer | Ethanol | 2.77 |
| O-H Tautomer | Ethanol | 6.68 |
| N-H Tautomer | Water | 2.64 |
| O-H Tautomer | Water | 6.67 |
Re Aktivität Und Chemische Umwandlungen Von Benzo D Isoxazol 3,5 Diamin
Die Reaktivität von Benzo[d]isoxazol-3,5-diamin wird maßgeblich durch die Anwesenheit der beiden Aminogruppen und des Benzisoxazol-Ringsystems bestimmt. Diese funktionellen Gruppen ermöglichen eine Vielzahl von chemischen Umwandlungen, die von der Derivatisierung der Amine bis hin zum Aufbau komplexer kondensierter heterocyclischer Systeme reichen.
Advanced Applications and Material Science Potential of Benzo D Isoxazole 3,5 Diamine Derivatives
Applications in Materials Chemistry
The inherent properties of the benzo[d]isoxazole core, such as its aromaticity and electron-rich nature, make its derivatives highly suitable for the development of novel materials with advanced functionalities.
Derivatives of benzo[d]isoxazole are being explored for their potential in electronic materials, particularly in the realm of organic light-emitting diodes (OLEDs). The core structure can be functionalized to create materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLED devices. Bipolar materials, possessing both hole and electron transporting capabilities, can be designed by incorporating carbazole (B46965) and imidazole (B134444) moieties into the molecular structure. This approach aims to achieve balanced charge carrier transport, a key factor for high-performance OLEDs. For instance, derivatives of carbazole and diphenyl imidazole have been synthesized and shown to exhibit narrow blue light-emission bands, which is advantageous for developing deep-blue electroluminescent devices. nih.gov These compounds have demonstrated high triplet energy values and good hole drift mobility, essential characteristics for host materials in phosphorescent OLEDs. nih.gov
The general principle involves creating donor-π-acceptor structures to tune the optoelectronic properties. The benzo[d]isoxazole moiety can act as a part of the π-conjugated bridge or as a donor/acceptor unit, depending on the substituents. The development of such materials is crucial for the advancement of full-color displays and solid-state lighting. While direct studies on Benzo[d]isoxazole-3,5-diamine for OLEDs are not extensively documented, the principles established with analogous benzoheterocyclic derivatives suggest a promising avenue for research. The amino groups on the 3 and 5 positions offer ideal sites for introducing functionalities that can enhance charge transport and tune emission colors.
| Parameter | Value | Significance in OLEDs |
| Triplet Energy | > 3.0 eV | Essential for hosting blue phosphorescent emitters. |
| Hole Drift Mobility | > 10⁻⁴ cm²/V·s | Facilitates efficient transport of positive charges. |
| Electron Drift Mobility | Reaching 10⁻⁴ cm²/V·s | Enables balanced charge transport. |
| Emission Spectra | Narrow blue light-emission | Desirable for achieving pure color in displays. |
The field of nonlinear optics (NLO) is critical for applications in laser technology, optical computing, and telecommunications. Organic materials with significant NLO properties are of great interest due to their fast response times and high damage thresholds. The NLO response of a molecule is related to its ability to be polarized by an external electric field, a property that is often enhanced in molecules with a high degree of π-conjugation and charge transfer.
Derivatives of benzo[d]oxazole have been investigated for their NLO properties. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to predict the linear polarizabilities and third-order NLO polarizabilities of these compounds. nih.gov Studies on related compounds have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. nih.gov For example, the calculated average third-order NLO polarizability of some benzo[d]oxazole derivatives was found to be significantly greater than that of p-nitroaniline, a well-known NLO material. nih.gov
The this compound scaffold is an excellent candidate for developing NLO materials. The diamine groups are strong electron donors, and by reacting them with suitable electron-accepting groups, it is possible to create molecules with a strong intramolecular charge transfer character, which is a key requirement for a large NLO response.
| NLO Property | Influencing Factors | Potential Application |
| Linear Polarizability (α) | Molecular size and electron delocalization | Optical switching |
| Third-Order NLO Polarizability (γ) | Intramolecular charge transfer, donor-acceptor strength | All-optical signal processing |
High-performance polymers, such as polyamides and polyimides, are known for their excellent thermal stability, mechanical strength, and chemical resistance. Aromatic diamines are crucial monomers in the synthesis of these polymers. This compound, with its two primary amine groups, can serve as a novel aromatic diamine monomer to create new polymers with unique properties.
The incorporation of the benzo[d]isoxazole unit into a polymer backbone is expected to impart a combination of desirable characteristics. The rigid heterocyclic structure can contribute to high thermal stability and glass transition temperatures, while the potential for intermolecular interactions could enhance mechanical properties. The synthesis of polyamides can be achieved through the polycondensation reaction of a diamine with a diacid chloride. For instance, novel polyamides have been synthesized from various aromatic diamines and diacid chlorides, resulting in polymers with good solubility in a range of solvents and the ability to form tough, flexible films. scielo.br Similarly, polyimides can be prepared by the reaction of a diamine with a dianhydride. The introduction of flexible side chains or meta-catenated linkages can improve the processability of these otherwise rigid polymers. ncl.res.in
The use of this compound as a monomer could lead to the development of new high-performance polymers with tailored optical and electronic properties, making them suitable for applications in electronics, aerospace, and membrane separations.
Investigation as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis
The nitrogen and oxygen atoms within the benzo[d]isoxazole ring, along with the exocyclic amino groups of this compound, present multiple coordination sites for metal ions. This makes its derivatives attractive candidates for use as ligands in coordination chemistry. The resulting metal complexes could exhibit interesting catalytic, magnetic, and optical properties.
The field of catalysis heavily relies on the design of ligands that can stabilize a metal center and electronically influence its reactivity. Bidentate and polydentate ligands are often preferred as they form more stable complexes due to the chelate effect. Derivatives of this compound can be designed to act as bidentate or even tridentate ligands. For example, the two amino groups can coordinate to a metal center, or one amino group and the isoxazole (B147169) nitrogen could be involved in chelation.
While direct catalytic applications of this compound complexes are not yet widely reported, related heterocyclic compounds have shown significant promise. For instance, metal complexes of benzothiazole (B30560) have been used as catalysts in various organic transformations, including cross-coupling reactions and oxidations. nih.gov Transition metal-catalyzed C-H functionalization is a powerful tool in organic synthesis, and the design of effective ligands is crucial for achieving high selectivity and efficiency. mdpi.com The electronic properties of the benzo[d]isoxazole ligand could be tuned by introducing different substituents, thereby influencing the catalytic activity of the metal center.
Development of Chemical Sensors and Probes for Environmental or Analytical Applications
Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. They are highly valued for their sensitivity, selectivity, and potential for real-time monitoring in various applications, including environmental analysis and bio-imaging. The design of fluorescent sensors often involves a fluorophore unit linked to a receptor unit that selectively binds to the target analyte.
Derivatives of benzo[d]isoxazole are well-suited for the development of fluorescent probes. The benzo[d]isoxazole core can act as the fluorophore, and the diamine groups can be functionalized to create specific binding sites for analytes such as metal ions or anions. For example, new fluoroionophores based on benzo[d]oxazol-5-yl-alanine have been synthesized for the detection of metal cations. scielo.br The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excimer/exciplex formation.
A benzothiazole-based fluorescent probe has been developed for the ratiometric detection of Al³⁺ ions, with applications in water sample analysis and cell imaging. rsc.org Similarly, a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been reported for the highly sensitive and real-time visual monitoring of phosgene, a toxic industrial chemical. nih.gov This suggests that this compound derivatives could be developed into effective chemosensors for a range of environmentally and biologically important species. The amino groups provide convenient handles for attaching various recognition moieties to achieve selectivity for different target analytes.
Potential in Other Industrial and Chemical Process Applications
Beyond the applications in advanced materials, the chemical reactivity of this compound and its derivatives opens up possibilities in other industrial sectors.
One potential application is in the development of corrosion inhibitors. Many organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons have been shown to be effective corrosion inhibitors for various metals and alloys. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Benzothiazole derivatives have been studied as corrosion inhibitors for steel in acidic media. scispace.comimist.ma The proposed mechanism involves the adsorption of the inhibitor molecules on the active sites of the metal surface. scispace.com Given the structural similarities, this compound derivatives could also exhibit corrosion-inhibiting properties.
Furthermore, the diamine functionality suggests potential applications in the synthesis of azo dyes. Azo compounds are a large class of synthetic colorants used in various industries, including textiles, printing, and food. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. google.com this compound could be bis-diazotized and coupled with various aromatic compounds to produce novel azo dyes with potentially interesting coloristic and fastness properties.
Q & A
Q. What are the established synthetic routes for Benzo[d]isoxazole-3,5-diamine and its derivatives?
The synthesis of this compound derivatives typically involves condensation reactions between substituted nitriles and hydroxylamine hydrochloride. For example, 4-arylazo-3,5-diaminoisoxazole derivatives can be synthesized by reacting arylhydrazonomesoxalonitrile with hydroxylamine in ethanol under reflux, yielding 75% efficiency . Microwave-assisted methods have also been employed to optimize reaction conditions, ensuring precise temperature and pressure control for improved reproducibility . Purification often involves column chromatography (silica gel) and characterization via IR, NMR, and mass spectrometry.
Q. How is this compound characterized chemically?
Key characterization methods include:
- IR spectroscopy : Identification of functional groups such as -NH (3294–3269 cm⁻¹), -C=N (1650–1668 cm⁻¹), and substituent-specific bands (e.g., -Cl at 752 cm⁻¹) .
- 1H-NMR : Proton environments are resolved in DMSO-d6, with aromatic protons appearing at δ 7.2–7.8 ppm and amino protons as singlets near δ 4.3 ppm .
- Mass spectrometry : Molecular ions (e.g., m/z 280 for N3,N5-di-p-tolyl derivatives) confirm molecular weight and fragmentation patterns .
Q. What structural features influence the bioactivity of this compound derivatives?
Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., -Cl, -F) at para positions enhance antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, N3,N5-di-p-chloro derivatives (e.g., compound 178f) show superior activity compared to methyl-substituted analogs . The isoxazole core’s planarity and hydrogen-bonding capacity also contribute to target binding .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
The compound’s dual amino groups enable nucleophilic attacks on α,β-unsaturated nitriles, forming fused heterocycles. For example, reactions with acrylonitrile yield isoxazolo-pyrimidines via cycloaddition mechanisms, confirmed by IR spectra (ring CO bands at 1710 cm⁻¹) and NMR data . Microwave-assisted synthesis further accelerates these reactions by enhancing reaction kinetics .
Q. How can researchers design experiments to evaluate antibacterial efficacy of novel derivatives?
- In vitro assays : Use Müller-Hinton broth for minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compounds like 178d and 178f demonstrate MIC values comparable to cloxacillin .
- Controls : Include cloxacillin as a positive control and solvent-only samples to rule out nonspecific effects.
- Data interpretation : Correlate substituent electronic properties (Hammett constants) with activity trends .
Q. What analytical challenges arise in characterizing tautomeric forms of this compound derivatives?
Tautomerism between amino and imino forms can complicate spectral interpretation. For example, IR absorption at 1710 cm⁻¹ (vs. expected 1660 cm⁻¹ for alternative tautomers) helps distinguish between isomeric structures . Advanced techniques like 2D-NMR (e.g., HSQC, HMBC) and X-ray crystallography are recommended for unambiguous assignments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Toxicity : Acute toxicity data indicate mutagenic potential (e.g., unscheduled DNA synthesis in rat liver cells at 10 µmol/L) .
- Handling : Use fume hoods, nitrile gloves, and closed systems for anhydrous reactions.
- Waste disposal : Neutralize acidic byproducts before disposal .
Data Analysis & Contradictions
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in activity data (e.g., Entry 3a vs. 3f in antimicrobial screening ) may arise from variations in bacterial strains, assay conditions, or substituent regiochemistry. Mitigation strategies include:
- Standardization : Adopt CLSI guidelines for MIC assays.
- Statistical validation : Use ANOVA or nonparametric tests to assess significance.
- SAR refinement : Explore meta-substituted analogs to clarify electronic effects .
Future Directions
Q. What unexplored applications of this compound warrant further investigation?
- Anticancer potential : Screen derivatives against kinase targets (e.g., EGFR, VEGFR) using molecular docking.
- Photodynamic therapy : Modify the core structure with heavy atoms (e.g., I, Br) to enhance singlet oxygen generation.
- Computational modeling : Employ DFT calculations to predict reactive sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
